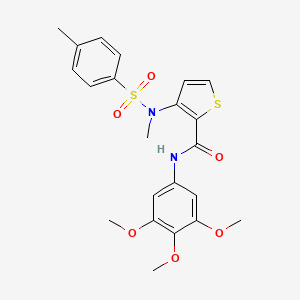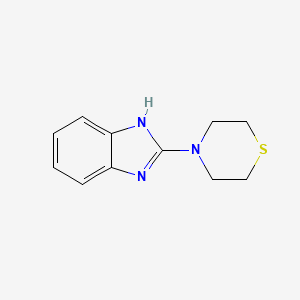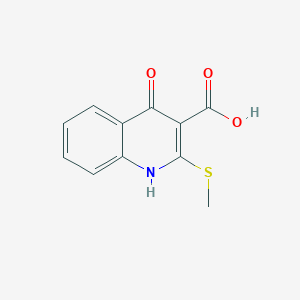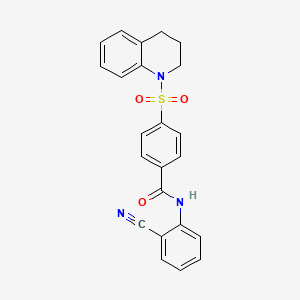![molecular formula C16H21NO8 B6582891 methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate CAS No. 1093406-94-0](/img/structure/B6582891.png)
methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate” is a chemical compound with the molecular formula C16H21NO8 . It is a complex organic molecule that contains several functional groups, including an acetamido group, a hydroxymethyl group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups attached to a six-membered oxane ring . These include a 3-acetamido group, a 4,5-dihydroxy group, and a 6-(hydroxymethyl) group. The oxane ring is further linked to a benzoate ester group via an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H21NO8), and molecular weight (355.34) . Other properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Glycoprotein Synthesis
“Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate” has been investigated in the context of site-specific synthesis of cysteine-bridged glycoproteins. Researchers have explored its potential as a glycosylcysteine conjugate, which plays a crucial role in glycoprotein engineering . The compound’s unique structure allows for specific modifications and functionalization of glycoproteins, enabling precise control over their properties.
特性
IUPAC Name |
methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAXAHVUYMHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582809.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6582810.png)


![ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6582819.png)
![ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate](/img/structure/B6582824.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)

![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)

![ethyl 4-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B6582861.png)
![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6582871.png)
